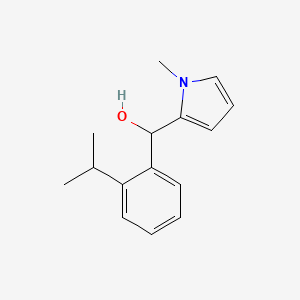
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a methyl group and a phenyl ring substituted with an isopropyl group and a hydroxymethyl group.
准备方法
The synthesis of 1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with 2-isopropylphenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure the stability of the Grignard reagent. The resulting intermediate is then subjected to hydrolysis to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
化学反应分析
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while reduction of the ketone regenerates the hydroxymethyl group .
科学研究应用
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing. It may have activity against certain diseases or conditions due to its structural similarity to known bioactive molecules.
作用机制
The mechanism of action of 1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the hydroxymethyl group can form hydrogen bonds with polar residues, influencing the compound’s binding affinity and specificity .
相似化合物的比较
1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol can be compared to other similar compounds, such as:
1-Methyl-2-pyrrolyl-(2-phenyl)methanol: Lacks the isopropyl group, resulting in different steric and electronic properties.
2-Methyl-1-pyrrolyl-(2-iso-propylphenyl)methanol: The position of the methyl group on the pyrrole ring is different, leading to variations in reactivity and binding interactions.
1-Methyl-2-pyrrolyl-(4-iso-propylphenyl)methanol: The isopropyl group is located at a different position on the phenyl ring, affecting the compound’s overall shape and properties.
属性
分子式 |
C15H19NO |
|---|---|
分子量 |
229.32 g/mol |
IUPAC 名称 |
(1-methylpyrrol-2-yl)-(2-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-7-4-5-8-13(12)15(17)14-9-6-10-16(14)3/h4-11,15,17H,1-3H3 |
InChI 键 |
WOQCQHKGLOXLHI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1C(C2=CC=CN2C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















